N1,N1-dimethyl-N4-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
Overview
Description
N1,N1-dimethyl-N4-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound’s structure also includes a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-N4-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions. This reaction typically requires heating and the use of a catalyst to facilitate ring closure.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by cyclization of a suitable amine derivative. This step may involve the use of a base to promote cyclization and the formation of the six-membered ring.
Coupling of the Rings: The thiadiazole and piperidine rings can be coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt. This step typically requires the use of a solvent and may involve heating to promote the coupling reaction.
Introduction of the Dimethyl Groups: The final step involves the introduction of the dimethyl groups onto the nitrogen atoms of the piperidine ring. This can be achieved by reacting the intermediate compound with a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process may involve the use of continuous flow reactors to improve efficiency and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can help ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-N4-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically results in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and heat.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols), and solvents (e.g., dichloromethane, ethanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1,N1-dimethyl-N4-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine: The compound is being explored as a potential drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-N4-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
Comparison with Similar Compounds
N1,N1-dimethyl-N4-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide can be compared with other similar compounds, such as:
N1,N1-dimethyl-4-nitrobenzene-1,3-diamine: This compound has a similar structure but contains a nitro group instead of a thiadiazole ring. It has different chemical properties and applications.
N,N’-dimethylethylenediamine: This compound has a similar dimethylated amine structure but lacks the thiadiazole and piperidine rings. It is used as a chelating agent and in the synthesis of metal complexes.
N1,N1-dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound has a similar dimethylated amine structure but contains a pyridine ring instead of a thiadiazole ring. It is used in the synthesis of coordination compounds and as a ligand in catalysis.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-10(2)9-12-17-18-14(23-12)16-13(21)11-5-7-20(8-6-11)15(22)19(3)4/h10-11H,5-9H2,1-4H3,(H,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGGAMMQSIZSKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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